
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DI-BOA, is a natural compound found in a variety of plants. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant hormones, leading to a decrease in plant growth and development. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell walls, leading to a decrease in fungal growth and development. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and development of plants, fungi, and cancer cells. Additionally, it has been shown to protect neurons against oxidative stress. 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its unique chemical structure, which allows for the study of its potential use in various scientific research applications. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is a natural compound found in a variety of plants, which makes it more environmentally friendly than synthetic compounds. However, one limitation of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the development of new antifungal, insecticide, and herbicide compounds. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential use in cancer research.
Métodos De Síntesis
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through various methods, including chemical synthesis and extraction from plants. One of the most common methods is the chemical synthesis of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one from 2-amino-3-carboxymethylquinoxaline. This method involves several steps, including the formation of an amide bond between the amino group of 2-amino-3-carboxymethylquinoxaline and the carboxylic acid group of indole-2-carboxylic acid, followed by cyclization to form the benzoxazinone ring.
Aplicaciones Científicas De Investigación
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications, including as an antifungal, insecticide, and herbicide. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in neurodegenerative diseases, as it has been shown to protect neurons against oxidative stress.
Propiedades
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-9-12(5-6-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJTRXPVWVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


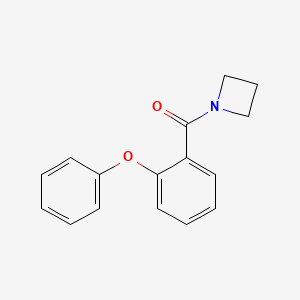



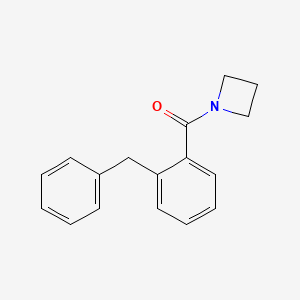

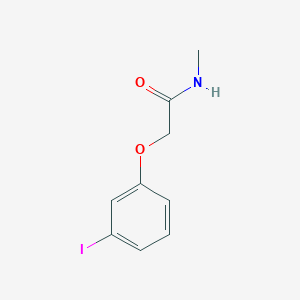


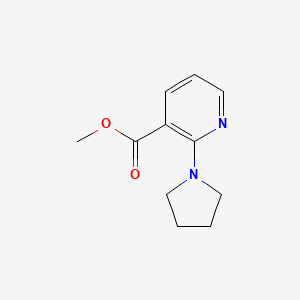
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
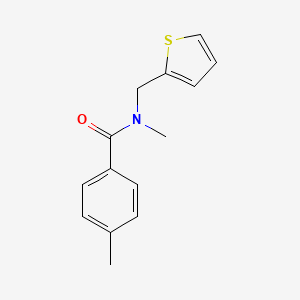
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)